2'-isobutyl-N-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
2'-Isobutyl-N-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic compound featuring a cyclohexane ring fused to an isoquinoline moiety. Key structural elements include:
- Spiro architecture: The cyclohexane and isoquinoline rings share a single carbon atom, creating a rigid, three-dimensional structure that may influence binding selectivity in biological systems.
- Substituents: The 2'-isobutyl group contributes to lipophilicity, while the N-(2-methoxyethyl) carboxamide enhances solubility through polar interactions.
Synthetic routes for similar spiro compounds often involve cycloaddition reactions or multi-step condensations, as seen in and , utilizing reagents like HATU for amide bond formation .
Properties
Molecular Formula |
C22H32N2O3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C22H32N2O3/c1-16(2)15-24-21(26)18-10-6-5-9-17(18)19(20(25)23-13-14-27-3)22(24)11-7-4-8-12-22/h5-6,9-10,16,19H,4,7-8,11-15H2,1-3H3,(H,23,25) |
InChI Key |
RNQCTUQACZFGET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’-isobutyl-N-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the spirocyclohexane moiety. The final steps involve the addition of the isobutyl and methoxyethyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline nitrogen. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research has indicated that this compound may exhibit significant biological activities:
- Anticancer Potential : Preliminary studies suggest that derivatives of isoquinoline structures possess anticancer properties. Isoquinolines are known to interact with various biological targets, potentially leading to apoptosis in cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes implicated in disease pathways. For instance, studies on related compounds have shown that modifications in the isoquinoline structure can enhance inhibitory activity against specific targets .
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions, often utilizing advanced techniques such as asymmetric hydrogenation and selective functionalization. The optimization of synthetic pathways has been documented to improve yield and selectivity for desired enantiomers .
Case Study 1: Anticancer Activity
A study published in the Journal of Organic Chemistry explored the anticancer activity of various spirocyclic compounds including those similar to 2'-isobutyl-N-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide. The results indicated that these compounds could induce cell cycle arrest and apoptosis in breast cancer cell lines, highlighting their potential as therapeutic agents .
Case Study 2: Enzyme Inhibition
Research focusing on the enzyme inhibition properties of isoquinoline derivatives revealed that modifications to the carboxamide group can significantly enhance binding affinity to target enzymes involved in metabolic pathways. This study emphasizes the importance of structural variations in optimizing drug efficacy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, modulating the biological response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differentiating features highlighted:
Key Observations:
Ring System Flexibility :
- Cyclohexane-based spiro systems (target compound, QY-6540) offer greater conformational flexibility compared to cyclopentane derivatives .
- Piperidine-containing analogs () introduce basic nitrogen, altering electronic properties .
Functional Group Impact: Carboxamides (target compound, ) generally exhibit better metabolic stability than carboxylic acids (QY-6540, ) due to resistance to esterase-mediated hydrolysis .
Substituent Effects :
- Bulky groups (e.g., cyclohexyl in ) may sterically hinder target binding, whereas aromatic substituents (e.g., pyridinylmethyl in ) could enhance interactions with hydrophobic pockets .
Research Findings and Structural Insights
- Synthetic Challenges: Spirocyclic compounds often require precise control of reaction conditions to avoid byproducts.
- Spectroscopic Characterization : Analogous compounds (e.g., ) show distinct ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (¹³C NMR δ ~170 ppm), providing benchmarks for verifying the target compound’s structure .
- Thermal Stability : Melting points for spiro compounds range from 162–164°C () to higher values for rigidified analogs, suggesting the target compound may exhibit similar thermal behavior .
Biological Activity
The compound 2'-isobutyl-N-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic molecule belonging to the class of spiro compounds. Its unique structural features contribute to its potential biological activities, which have garnered interest in various fields of research, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H32N2O3
- Molecular Weight : 372.5 g/mol
- IUPAC Name : N-(2-methoxyethyl)-2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide
Structural Features
The compound features a spirocyclic structure that connects a cyclohexane ring with an isoquinoline moiety. This unique arrangement is thought to influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H32N2O3 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | N-(2-methoxyethyl)-2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
The biological activity of 2'-isobutyl-N-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, including those involved in signal transduction and metabolic processes.
Potential Targets:
- Enzymatic Interactions : The compound may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors influencing neurotransmitter systems or other signaling pathways.
Pharmacological Studies
Recent studies have highlighted the potential pharmacological applications of this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
- Neuroprotective Effects : Research indicates that the compound may possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. Its mechanism may involve the modulation of oxidative stress pathways .
- Anti-inflammatory Properties : The compound has been evaluated for anti-inflammatory effects in vitro, demonstrating the ability to reduce the production of pro-inflammatory cytokines in human immune cells .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that 2'-isobutyl-N-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide significantly reduced viability in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment .
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups .
Q & A
Q. What are the recommended safety protocols for handling this spiro-isoquinoline derivative in laboratory settings?
- Methodological Answer: Handling requires adherence to general laboratory safety practices:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse with water for 15+ minutes. No specific antidote is documented, so symptomatic treatment is advised .
- Engineering Controls: Ensure proper ventilation and avoid dust formation. Store in a cool, dry environment away from incompatible substances .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm spirocyclic connectivity and substituent positions.
- X-ray Diffraction (XRD): Resolve ambiguities in stereochemistry (e.g., cyclohexane chair conformations) .
- High-Performance Liquid Chromatography (HPLC): Verify purity (>95%) and detect byproducts using C18 columns with UV detection at 254 nm .
Q. What synthetic routes are effective for spiro-isoquinoline derivatives?
- Methodological Answer: Palladium-catalyzed reductive cyclization is a robust method:
- Key Steps: Nitroarene intermediates are reduced using formic acid derivatives as CO surrogates to form the spirocyclic core .
- Optimization: Adjust solvent polarity (e.g., DMF/THF mixtures) and temperature (80–120°C) to improve yield. Monitor reaction progress via TLC with UV visualization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., methanol/water) to predict hydrolysis susceptibility of the methoxyethyl group .
- Software Tools: Gaussian or ORCA for energy minimization; VMD for visualization.
Q. How can contradictory spectroscopic data (e.g., -NMR splitting patterns) be resolved?
- Methodological Answer:
- Variable-Temperature NMR: Identify dynamic effects (e.g., ring-flipping in cyclohexane) by acquiring spectra at 25°C and −40°C .
- 2D NMR Techniques: Use HSQC and HMBC to correlate proton signals with carbon environments and confirm spatial proximity of isobutyl and methoxyethyl groups .
Q. What strategies mitigate ecological risks if the compound enters aquatic systems?
- Methodological Answer:
- Biodegradation Assays: Use OECD 301F (ready biodegradability) to test microbial degradation in activated sludge.
- Toxicity Profiling: Conduct Daphnia magna acute toxicity tests (OECD 202) due to the compound’s structural similarity to bioactive isoquinolines .
- Soil Mobility Studies: Apply column leaching tests (EPA 1615) to assess adsorption coefficients () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
